![molecular formula C24H20ClF3N2O3S B14134807 N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1219389-85-1](/img/structure/B14134807.png)
N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide: is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethylphenyl group, and an isoquinolinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions to form an intermediate sulfonamide. This intermediate is then subjected to cyclization with isoquinolinecarboxylic acid derivatives under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles under anhydrous conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Amines, alcohols, and hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology: In biological research, N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its unique structure may offer advantages in terms of selectivity and potency .
Industry: In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it valuable for the synthesis of a wide range of products .
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(methyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
- N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(fluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide
Uniqueness: N-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydro-2-[[4-(trifluoromethyl)phenyl]sulfonyl]-3-isoquinolinecarboxamide stands out due to the presence of both chlorophenyl and trifluoromethylphenyl groups. These groups confer unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound particularly valuable for applications requiring high selectivity and potency .
Properties
CAS No. |
1219389-85-1 |
|---|---|
Molecular Formula |
C24H20ClF3N2O3S |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H20ClF3N2O3S/c25-20-9-5-16(6-10-20)14-29-23(31)22-13-17-3-1-2-4-18(17)15-30(22)34(32,33)21-11-7-19(8-12-21)24(26,27)28/h1-12,22H,13-15H2,(H,29,31) |
InChI Key |
IFDSVVRQWAJFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


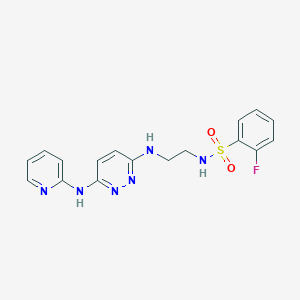
![18-(2-Hydroxyethyl)-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14134740.png)
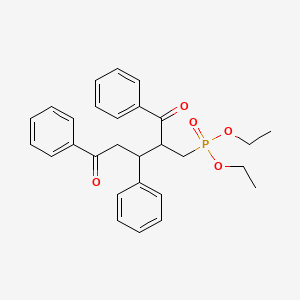
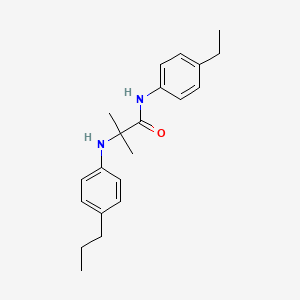
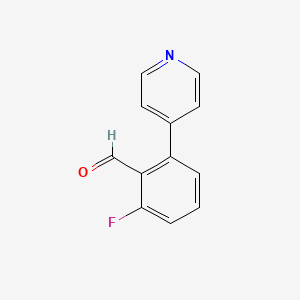
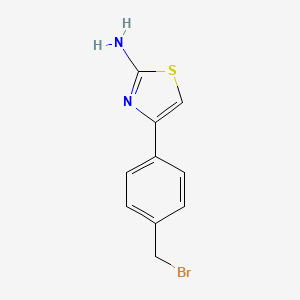
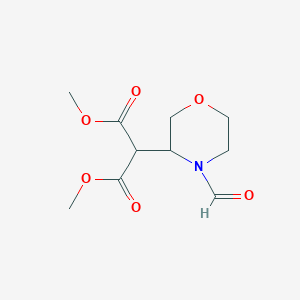
![Piperidine, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B14134784.png)
![8-Methyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134787.png)
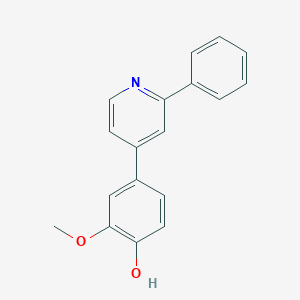
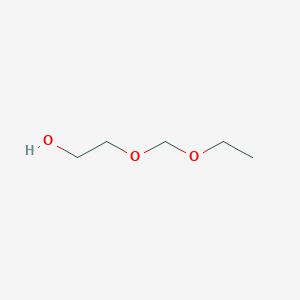
![1,1-Dimethylethyl 1,2-dihydro-5-(phenylmethoxy)-1-[[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]methyl]-3H-benz[e]indole-3-carboxylate](/img/structure/B14134799.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)

